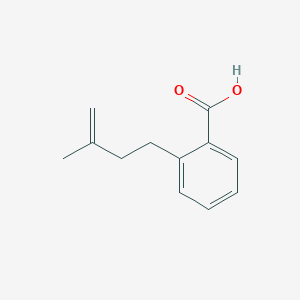

2-(3-Methyl-3-butenyl)benzoic acid

概要

説明

2-(3-Methyl-3-butenyl)benzoic acid is an organic compound with the molecular formula C12H14O2 It is a derivative of benzoic acid, featuring a 3-methyl-3-butenyl substituent at the second position of the benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-3-butenyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzoic acid with 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired purity level.

化学反応の分析

Types of Reactions: 2-(3-Methyl-3-butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 2-(3-Methyl-3-butenyl)benzaldehyde or this compound derivatives.

Reduction: Formation of 2-(3-Methyl-3-butenyl)benzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

科学的研究の応用

Anti-Inflammatory Properties

One of the primary applications of 2-(3-Methyl-3-butenyl)benzoic acid is its anti-inflammatory activity. A study focused on the compound's structural analogs indicated that it exhibits notable inhibitory effects on inflammation induced by 12-O-tetradecanoylphorbol-13-acetate in mouse models. Specifically, the compound demonstrated an inhibitory effect of 65% at a dosage of 500 micrograms . This property suggests potential therapeutic uses in treating inflammatory diseases.

Antifilarial Activity

Research has shown that derivatives of benzoic acid, including this compound, may possess antifilarial properties. A study highlighted the effectiveness of plant extracts containing similar compounds against filarial parasites such as Brugia malayi. These extracts were able to significantly reduce microfilarial levels and sterilize female worms, indicating a promising avenue for developing treatments against neglected tropical diseases .

Modulation of Protein Degradation Pathways

Recent investigations into the biological activities of benzoic acid derivatives revealed that this compound could modulate key protein degradation pathways within cells. Specifically, it was found to enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway in human fibroblasts. This modulation suggests potential applications in aging research and therapeutic strategies aimed at enhancing cellular proteostasis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In vitro studies have demonstrated that benzoic acid derivatives exhibit significant antibacterial and antifungal activities. For instance, certain formulations containing this compound showed effectiveness against various fungal strains, which could be beneficial in developing new antifungal agents .

Pharmaceutical Formulations

In pharmaceutical chemistry, this compound is utilized in the formulation of various drug delivery systems due to its favorable solubility and bioavailability characteristics. Research indicates that incorporating this compound into nanoemulsifying systems enhances the release profiles of active agents, thereby improving therapeutic efficacy .

Data Table: Summary of Applications

Case Study 1: Anti-Inflammatory Effects

A detailed bioassay-guided isolation study revealed that this compound significantly suppressed inflammation markers in treated mice, suggesting its potential as a lead compound for anti-inflammatory drug development.

Case Study 2: Antifilarial Efficacy

In a controlled study involving rodent models infected with B. malayi, extracts enriched with this compound demonstrated a high rate of adult worm mortality and sterilization, supporting its application in parasitic disease treatment.

Case Study 3: Cellular Mechanisms

An investigation into the cellular mechanisms revealed that treatment with this benzoic acid derivative led to enhanced proteolytic activity within cells, indicating its role as a potential anti-aging agent through protein homeostasis modulation.

作用機序

The mechanism of action of 2-(3-Methyl-3-butenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Malaxinic acid: 4-(O-β-D-glucopyranosyl)-3-(3-methyl-2-butenyl)benzoic acid, found in pear fruit, shares a similar structure but with an additional glucopyranosyl group.

Prenylated benzoic acids: Compounds like 4-hydroxy-3-(3-methyl-2-butenyl)benzoic acid, which have similar prenyl groups attached to the benzene ring.

Uniqueness: 2-(3-Methyl-3-butenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

生物活性

2-(3-Methyl-3-butenyl)benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This compound, with the molecular formula C₁₂H₁₄O and a molecular weight of approximately 190.24 g/mol, exhibits significant potential in various therapeutic applications due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzoic acid structure with a 3-methyl-3-butenyl substituent at the second position of the benzene ring. Its CAS number is 732249-06-8. The specific substitution pattern contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : In a study involving mouse models, the compound demonstrated a significant inhibitory effect on TPA-induced inflammation, achieving an inhibitory effect (IE) of 65% at a dose of 500 μg.

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity. Similar benzoic acid derivatives have shown efficacy against various microbial strains, suggesting that this compound may possess comparable properties.

- Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties, influencing cellular pathways associated with cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The compound likely interacts with enzymes involved in oxidative stress responses and inflammation, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, it may reduce the production of pro-inflammatory mediators .

- Cell Signaling Pathways : It has been shown to influence key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to alterations in gene expression and metabolic processes within cells.

- Antioxidant Activity : The compound may enhance the expression of antioxidant genes, thereby improving cellular defenses against oxidative stress.

Research Findings

A variety of studies have examined the biological activity of this compound:

- In Vivo Studies : Animal model studies have demonstrated its potential anti-inflammatory effects. For instance, in experiments where inflammation was induced in mice, administration of the compound resulted in notable reductions in inflammatory markers.

- In Vitro Studies : Cell-based assays have indicated that this compound can modulate proteasomal activity and influence cathepsin enzymes involved in protein degradation pathways . These findings suggest that it may play a role in maintaining cellular homeostasis.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(3-Methyl-3-butenyl)benzoic acid | Antimicrobial, anticancer | Inhibition of COX enzymes |

| Oleanonic Acid | Microfilaricide | Induces apoptosis in parasitic cells |

| Gallic Acid | Antioxidant | Scavenges free radicals |

特性

IUPAC Name |

2-(3-methylbut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9(2)7-8-10-5-3-4-6-11(10)12(13)14/h3-6H,1,7-8H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJFZQOJOUUEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641259 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-06-8 | |

| Record name | 2-(3-Methylbut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。